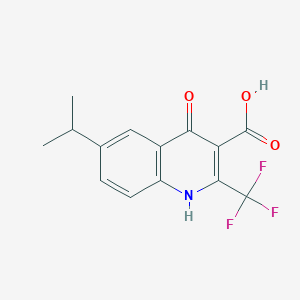

4-Hydroxy-6-isopropyl-2-(trifluoromethyl)quinoline-3-carboxylic acid

Description

4-Hydroxy-6-isopropyl-2-(trifluoromethyl)quinoline-3-carboxylic acid is a quinoline derivative characterized by a hydroxyl group at position 4, an isopropyl substituent at position 6, a trifluoromethyl group at position 2, and a carboxylic acid moiety at position 2. This structural configuration imparts distinct physicochemical and pharmacological properties.

Properties

IUPAC Name |

4-oxo-6-propan-2-yl-2-(trifluoromethyl)-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO3/c1-6(2)7-3-4-9-8(5-7)11(19)10(13(20)21)12(18-9)14(15,16)17/h3-6H,1-2H3,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWLXFUBBHUPLLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)NC(=C(C2=O)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Hydroxy-6-isopropyl-2-(trifluoromethyl)quinoline-3-carboxylic acid is a compound belonging to the quinoline family, distinguished by its trifluoromethyl and hydroxyl functional groups. This article explores its biological activities, including antibacterial and antifungal properties, and discusses relevant case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : CHFN O

- Molecular Weight : Approximately 301.25 g/mol

- CAS Number : 75999-60-9

The structure of this compound features a quinoline ring system, which is recognized for its significance in medicinal chemistry due to its diverse biological activities. The presence of the trifluoromethyl group enhances lipophilicity and bioavailability, potentially improving its efficacy in biological applications.

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial activity. In a study comparing various quinolone derivatives, this compound demonstrated effectiveness against several bacterial strains, including:

- Staphylococcus aureus

- Streptococcus pneumoniae

- Escherichia coli

The antibacterial activity was found to be comparable to that of established antibiotics such as norfloxacin .

Antifungal Activity

In addition to its antibacterial properties, this compound has also shown antifungal activity. Quinoline derivatives are often evaluated for their ability to inhibit fungal growth, making them potential candidates for treating fungal infections. The specific mechanisms through which this compound exerts its antifungal effects are currently under investigation.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Quinoline derivatives can inhibit specific enzymes, which may lead to disrupted cellular processes in pathogens. Structural modifications in the compound enhance interaction profiles, increasing efficacy against certain pathogens.

Comparative Analysis of Similar Compounds

A comparison of related quinoline derivatives highlights the unique features of this compound. The following table summarizes key characteristics:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Hydroxy-7-(trifluoromethyl)quinoline-2-carboxylic acid | CHFN O | Different position of hydroxyl and trifluoromethyl groups |

| Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate | CHFN O | Methyl ester instead of carboxylic acid |

| Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate | CHFN O | Ethyl ester variant |

This table illustrates how variations in functional groups and positions on the quinoline ring influence biological activities and applications.

Case Studies and Research Findings

- Antibacterial Study : A study published in PubMed evaluated the antibacterial effectiveness of various quinolone derivatives, including the target compound. Results indicated that it exhibited significant activity against resistant strains of bacteria, suggesting potential use in treating infections where traditional antibiotics fail .

- Antifungal Evaluation : Another research effort focused on assessing the antifungal properties of quinoline derivatives. Preliminary findings indicated that modifications similar to those in this compound could enhance antifungal activity, warranting further exploration.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Insights:

Position of Trifluoromethyl Group: The target compound’s CF₃ at C2 distinguishes it from analogs with CF₃ at C6, C7, or C8 (e.g., 71082-51-4, 322-97-4). In contrast, CF₃ at C8 (e.g., 23851-84-5, ethyl 4-hydroxy-8-CF₃ analog) could sterically hinder interactions in hydrophobic binding pockets .

Carboxylic Acid vs. Ester Derivatives :

- The free carboxylic acid at C3 in the target compound enhances polarity, favoring aqueous solubility and ionic interactions. Conversely, esterified analogs (e.g., 26893-12-9) may exhibit better membrane permeability but require metabolic activation .

Substituent Effects on Bioactivity: The isopropyl group at C6 in the target compound introduces steric bulk, which might improve selectivity for specific targets (e.g., bacterial topoisomerases) compared to smaller groups like methyl or hydrogen .

Hydroxyl Group at C4 :

- The 4-OH group is conserved in several analogs (e.g., 26893-12-9, 322-97-4) and likely participates in hydrogen bonding or metal chelation, critical for binding to enzymes like kinases or oxidoreductases .

Q & A

Q. What are the common synthetic routes for 4-hydroxyquinoline-3-carboxylic acid derivatives?

- Methodological Answer : Synthesis typically involves cyclization of substituted anilines with β-ketoesters or via Gould-Jacobs reactions. For example, 4-(1-adamantyl)quinoline derivatives are synthesized by reacting adamantane-containing precursors with substituted anilines under acidic conditions, followed by oxidation to introduce the carboxylic acid group . Modifications to substituents (e.g., trifluoromethyl, isopropyl) require careful selection of halogenation and coupling agents to ensure regioselectivity .

Q. How is the crystal structure of quinoline-3-carboxylic acid derivatives characterized?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For instance, the crystal structure of 1-cyclopropyl-6-fluoro-7-(4-nitrosopiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid was resolved at 293 K, revealing bond lengths (mean C–C = 0.003 Å) and confirming the planar quinoline core . Powder XRD and NMR (¹H/¹³C) complement structural validation, especially for assessing purity and tautomeric forms .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., trifluoromethyl at δ 120–125 ppm for ¹⁹F coupling).

- HPLC-MS : Quantifies purity and detects byproducts (e.g., ethyl ester derivatives in synthesis intermediates) .

- FT-IR : Confirms carboxylic acid groups (C=O stretch at ~1700 cm⁻¹) and hydroxyl bands (broad ~3000 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address solubility challenges in biological assays for hydrophobic quinoline derivatives?

- Methodological Answer :

- Formulation : Use co-solvents (e.g., DMSO/PEG 400 mixtures) or nanoemulsions to enhance aqueous solubility.

- Pro-drug design : Introduce ester or amide groups (e.g., ethyl esters in intermediates) that hydrolyze in vivo .

- Structural modification : Replace hydrophobic groups (e.g., isopropyl) with polar moieties while maintaining activity .

Q. What strategies resolve contradictory data in biological activity studies (e.g., antitubercular vs. cytotoxic effects)?

- Methodological Answer :

- Dose-response profiling : Establish IC₅₀ curves to differentiate therapeutic vs. toxic thresholds.

- Mechanistic studies : Use knock-out models (e.g., Mycobacterium tuberculosis mutants) to isolate target pathways .

- Meta-analysis : Compare results across analogs (e.g., 4-(1-adamantyl)quinolines vs. trifluoromethyl derivatives) to identify structure-activity trends .

Q. How can regioselectivity be controlled during trifluoromethylation or isopropyl group introduction?

- Methodological Answer :

- Directed metalation : Use directing groups (e.g., carboxylic acids) to position electrophiles at C-2 or C-6 .

- Cross-coupling : Suzuki-Miyaura reactions with Pd catalysts selectively install aryl/alkyl groups at electron-deficient positions .

- Computational modeling : DFT calculations predict reactive sites based on frontier molecular orbitals .

Q. What methods optimize substituent effects on pharmacokinetic properties (e.g., bioavailability)?

- Methodological Answer :

- LogP optimization : Balance lipophilicity (e.g., trifluoromethyl reduces LogP) using Hansch analysis .

- Metabolic stability assays : Liver microsome studies identify vulnerable sites (e.g., hydroxyl groups prone to glucuronidation) .

- In silico ADMET : Tools like SwissADME predict absorption and toxicity profiles pre-synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.